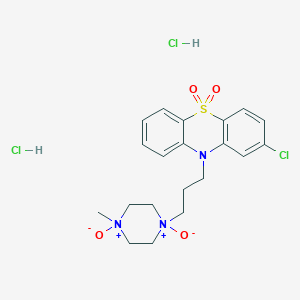![molecular formula C15H18O B13431500 (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure and reactivity make it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tricyclic compounds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study tricyclic structures and their reactivity.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of complex organic molecules and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one include other tricyclic molecules such as:
- Tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol
- Tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-amine
Uniqueness
What sets (3R,8S)-tricyclo[94003,8]pentadeca-1(15),11,13-trien-2-one apart is its specific stereochemistry and the functional groups present in its structure
Propriétés
Formule moléculaire |
C15H18O |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one |
InChI |
InChI=1S/C15H18O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14+/m0/s1 |
Clé InChI |
DERKBZMWBHNMBF-GXTWGEPZSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@@H](C1)CCC3=CC=CC=C3C2=O |
SMILES canonique |
C1CCC2C(C1)CCC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


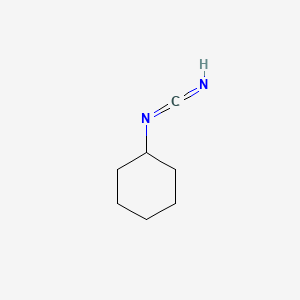
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
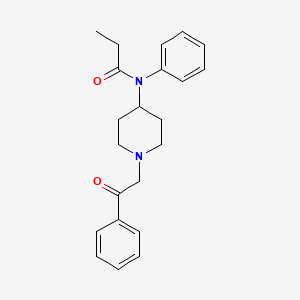
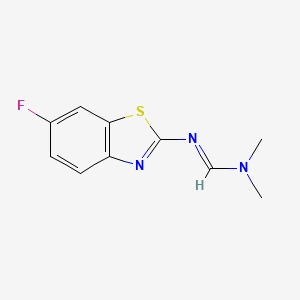
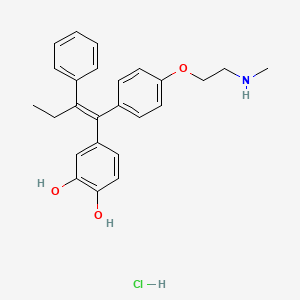
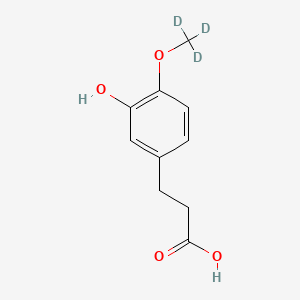
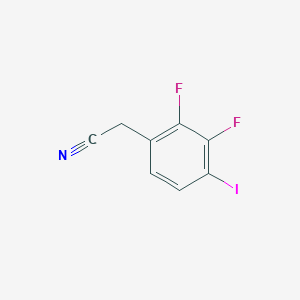
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
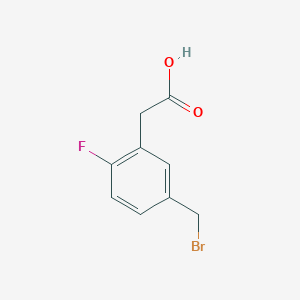
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)

![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)

